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molecular formula C13H25NO2Si B8518781 (2-Triisopropylsilanyl-oxazol-5-yl)-methanol

(2-Triisopropylsilanyl-oxazol-5-yl)-methanol

Cat. No. B8518781
M. Wt: 255.43 g/mol
InChI Key: SUHNJIWPNLFJSS-UHFFFAOYSA-N
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Patent
US09255110B2

Procedure details

Sodiumboron hydride (200 mg, 5.5 mmol) was added to a solution of 2-triisopropylsilyl-oxazole-5-carboxaldehyde (0.7 g, 2.7 mmol) in a mixture of methanol and tetrahydrofuran (1/1, 20 mL) and the resulting mixture was stirred at room temperature for 20 minutes. The reaction mixture was then diluted with ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, filtered and evaporated under reduced pressure to give (2-triisopropylsilanyl-oxazol-5-yl)-methanol without further purifications. This material was treated with 4-chloro-2-nitro-phenol as described in Preparation 20, Step A, to give 0.7 g of 5-(4-chloro-2-nitro-phenoxymethyl)-2-triisopropylsilanyl-oxazole.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
tetrahydrofuran
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
B.[Na].[CH:3]([Si:6]([CH:17]([CH3:19])[CH3:18])([CH:14]([CH3:16])[CH3:15])[C:7]1[O:8][C:9]([CH:12]=[O:13])=[CH:10][N:11]=1)([CH3:5])[CH3:4]>CO.N1C=CC=CC=1.O.C(OCC)(=O)C>[CH:17]([Si:6]([CH:3]([CH3:5])[CH3:4])([CH:14]([CH3:16])[CH3:15])[C:7]1[O:8][C:9]([CH2:12][OH:13])=[CH:10][N:11]=1)([CH3:19])[CH3:18] |f:0.1,4.5,^1:1|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
B.[Na]
Name
Quantity
0.7 g
Type
reactant
Smiles
C(C)(C)[Si](C=1OC(=CN1)C=O)(C(C)C)C(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
tetrahydrofuran
Quantity
20 mL
Type
solvent
Smiles
N1=CC=CC=C1.O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C)(C)[Si](C=1OC(=CN1)CO)(C(C)C)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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